Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate
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Overview
Description
Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate is a heterocyclic compound with a pyrrole ring structure. This compound is characterized by the presence of three ester groups attached to the pyrrole ring, making it a tricarboxylate ester. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate can be achieved through various methods. One common approach involves the condensation of a 1,4-dicarbonyl compound with an amine under acidic conditions, followed by esterification. The Paal-Knorr pyrrole synthesis is a notable method where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3,4,5-tetracarboxylate, while reduction can produce pyrrole-2,3,4,5-tetrahydrocarboxylate derivatives.
Scientific Research Applications
Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact pathways and targets are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities.
Pyrrole-2,3,4,5-tetracarboxylate: A closely related compound with four carboxylate groups.
Pyrrole-2,3,4,5-tetrahydrocarboxylate: A reduced form of the compound with hydrogenated pyrrole ring.
Uniqueness
Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate is unique due to its specific substitution pattern and the presence of three ester groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
192326-77-5 |
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Molecular Formula |
C12H15NO6 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
trimethyl 5,5-dimethylpyrrole-2,3,4-tricarboxylate |
InChI |
InChI=1S/C12H15NO6/c1-12(2)7(10(15)18-4)6(9(14)17-3)8(13-12)11(16)19-5/h1-5H3 |
InChI Key |
VDMOKVQCMIOUIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(=N1)C(=O)OC)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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